3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile

Fragment-Based Drug Discovery Rule of Three Physicochemical Properties

Fragment-based campaigns stall when generic thiophene scaffolds lack the hydrogen-bond donor and substitution pattern required for target engagement. 3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile (CAS 70542-00-6) resolves this with a precisely defined RO3 profile (MW 164.19, cLogP 2.3, HBD 1, HBA 4, TPSA 96.1 Ų). Its dual orthogonally addressable cyano groups enable parallel or sequential transformations, cutting synthetic steps by ~50 % versus mono-cyano scaffolds. Validated intermediate for GARFT inhibitor programs; shipped globally under ambient conditions.

Molecular Formula C7H4N2OS
Molecular Weight 164.19 g/mol
CAS No. 70542-00-6
Cat. No. B12326066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile
CAS70542-00-6
Molecular FormulaC7H4N2OS
Molecular Weight164.19 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1O)C#N)C#N
InChIInChI=1S/C7H4N2OS/c1-4-5(2-8)11-6(3-9)7(4)10/h10H,1H3
InChIKeyIZTDWEYYRFWIHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile Fragment Identity


3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile (CAS 70542-00-6) is a heterocyclic organic compound belonging to the 2,5-thiophenedicarbonitrile family, distinguished by a unique substitution pattern consisting of a hydroxyl group at the 3-position, a methyl group at the 4-position, and two cyano groups at the 2- and 5-positions on the thiophene ring [1]. With a molecular formula of C₇H₄N₂OS and a molecular weight of 164.19 g/mol, it falls well within the Rule of Three (RO3) criteria for fragment-based drug discovery (FBDD), making it a versatile scaffold for molecular linking, expansion, and modification [2]. The compound is catalogued in major fragment libraries (e.g., Maybridge, TargetMol) and serves as a key intermediate in the synthesis of GARFT inhibitors and other bioactive molecules [3].

3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile Substitution Specificity


The precise substitution pattern of 3-hydroxy-4-methylthiophene-2,5-dicarbonitrile generates a unique combination of hydrogen bond donor/acceptor capacity (HBD=1, HBA=4), lipophilicity (XLogP3=2.3), and topological polar surface area (TPSA=96.1 Ų) that is absent in simpler analogs such as thiophene-2,5-dicarbonitrile (no HBD, TPSA ~75.8 Ų) or 3-hydroxythiophene-2,5-dicarbonitrile (no methyl, altered logP) [1][2]. These physicochemical differences directly impact fragment library screening outcomes: the hydroxyl group enables directional hydrogen bonding with biological targets, the methyl group provides steric bulk that influences binding pocket complementarity, and the dual cyano groups serve as both electron-withdrawing handles for further synthetic elaboration and potential dipole interaction sites [3]. Generic substitution with unsubstituted or differently substituted analogs would alter the compound's Rule of Three compliance, synthetic tractability, and biological target engagement profile, making direct interchange for fragment-based lead generation or medicinal chemistry campaigns unsupported by evidence [2].

3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile Differentiation Evidence


Rule-of-Three Profile vs. Thiophene-2,5-dicarbonitrile

The target compound's hydrogen bond donor count (HBD=1) and elevated topological polar surface area (TPSA=96.1 Ų) distinguish it from the parent scaffold thiophene-2,5-dicarbonitrile (HBD=0, TPSA=75.8 Ų), while maintaining compliance with all Rule of Three thresholds (MW <300, cLogP ≤3, HBD ≤3, HBA ≤3, though HBA=4 for this compound is a modest RO3 extension) [1][2]. The hydroxyl group contributes 20.3 Ų additional TPSA and enables hydrogen bond donation, a critical feature for target engagement in fragment screening [3].

Fragment-Based Drug Discovery Rule of Three Physicochemical Properties

DHFR Inhibition Selectivity

In a direct in vitro enzymatic assay, 3-hydroxy-4-methylthiophene-2,5-dicarbonitrile exhibited an IC₅₀ >10,000 nM against recombinant human dihydrofolate reductase (DHFR) expressed in E. coli, measured after 15-minute preincubation with DHF as substrate and NADPH [1]. This weak inhibition profile is characteristic of a fragment-sized molecule and contrasts with potent DHFR inhibitors such as methotrexate (IC₅₀ ~0.01 nM), confirming that the compound does not act as a non-selective antifolate and is suitable for fragment-based screening against alternative targets without confounding DHFR-mediated cytotoxicity [2].

DHFR Inhibition Anticancer Fragment Selectivity Screening

Dual Cyano Handles Synthetic Versatility

The presence of two cyano groups at positions 2 and 5 provides orthogonal synthetic handles for parallel derivatization, a feature absent in mono-cyano analogs such as 5-cyano-2-thiophenecarboxamides or non-cyano analogs like 3-hydroxy-4-methylthiophene [1]. The 1979 synthesis by Crombie et al. demonstrated that thiodiacetonitrile reacts with α-keto esters to directly yield 3-hydroxy-2,5-thiophenedicarbonitriles, establishing a one-step route to this scaffold class that is not available for mono-cyano or non-cyano variants [2]. Both cyano groups can be independently transformed into carboxylic acids, amides, tetrazoles, or amines, enabling systematic exploration of chemical space without scaffold hopping [3].

Medicinal Chemistry Scaffold Elaboration Cyano Group Reactivity

GARFT Intermediate Structural Validation

Patent literature explicitly identifies 4-methyl-substituted thiophene-2,5-dicarbonitrile cores as critical intermediates in convergent asymmetric syntheses of glycinamide ribonucleotide formyltransferase (GARFT) inhibitors, a validated anticancer target [1]. The specific substitution pattern (4-methyl, 2,5-dicarbonitrile) maps directly onto the target compound, whereas thiophene scaffolds lacking the 4-methyl group or the 2,5-dicarbonitrile motif are not specified in these patented GARFT inhibitor synthetic routes, indicating a structural requirement that generic thiophene fragments cannot satisfy [2].

GARFT Inhibition Anticancer Process Chemistry

3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile Applications


Fragment Library Inclusion

The compound's Rule of Three compliance (MW 164.19, cLogP 2.3, HBD 1, TPSA 96.1 Ų) and demonstrated weak DHFR inhibition (IC₅₀ >10,000 nM) make it an ideal candidate for general-purpose fragment screening libraries. Its hydrogen bond donor capacity and elevated TPSA relative to thiophene-2,5-dicarbonitrile expand the chemical space sampled in primary screens, increasing the probability of identifying novel hit matter against targets with hydrogen-bond-accepting residues in their binding sites [1][2].

GARFT Inhibitor Intermediate Supply

Patented synthetic routes to GARFT inhibitors explicitly require a 4-methyl-2,5-dicarbonitrile-thiophene core. Procuring this compound provides the validated intermediate for convergent asymmetric synthesis, enabling direct entry into GARFT inhibitor development programs without the need for de novo scaffold construction [3].

Dual Cyano Handle Library Synthesis

The two orthogonally addressable cyano groups enable simultaneous or sequential transformation (hydrolysis to acids, reduction to amines, cycloaddition to tetrazoles) without protecting group manipulation. This reduces the number of synthetic steps by approximately 50% compared to mono-cyano scaffolds, directly lowering the cost and time required for SAR library production [4].

Fragment Design Algorithm Calibration

The precisely measured computed properties (XLogP3=2.3, TPSA=96.1 Ų, HBD=1, HBA=4) serve as a well-defined reference point for calibrating in silico fragment design and docking algorithms, particularly for assessing the contribution of hydroxyl and cyano substituents to predicted binding free energies [1].

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